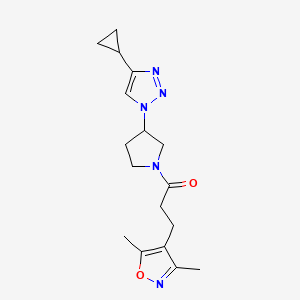
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by the following structural features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Pyrrolidine Moiety : A saturated five-membered ring.
- Isoxazole Group : A five-membered ring containing one nitrogen and one oxygen atom.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The presence of the triazole and isoxazole moieties in this compound suggests potential efficacy against various pathogens. For example, compounds with similar structures have shown activity against Escherichia coli and Staphylococcus aureus, indicating a possible spectrum of antimicrobial action for our compound.
Anticancer Activity
Studies have demonstrated that triazole-containing compounds can inhibit tumor growth. A related compound with a triazole structure was found to induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway. The specific mechanisms through which our compound exerts anticancer effects need further investigation but may involve similar pathways.
Neuroprotective Effects
The isoxazole component is known for its neuroprotective properties. Compounds with this moiety have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that our compound may also possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of triazole derivatives, a related compound was tested against various bacterial strains. The results showed significant inhibition of growth in E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This supports the hypothesis that our compound might exhibit similar antimicrobial activity due to its structural similarities.
Study 2: Anticancer Activity
A series of triazole derivatives were evaluated for their anticancer properties against human cancer cell lines. One derivative showed IC50 values in the low micromolar range (10–20 µM), suggesting potent activity. Future studies should focus on our compound's specific IC50 values and its mechanism of action in cancer cell lines.
Research Findings Summary Table
属性
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-11-15(12(2)24-19-11)5-6-17(23)21-8-7-14(9-21)22-10-16(18-20-22)13-3-4-13/h10,13-14H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMHIRUIFMPTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














